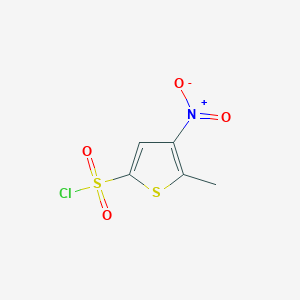

5-Methyl-4-nitrothiophene-2-sulfonyl chloride

Description

Properties

IUPAC Name |

5-methyl-4-nitrothiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO4S2/c1-3-4(7(8)9)2-5(12-3)13(6,10)11/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPJUUORYGNWKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80615035 | |

| Record name | 5-Methyl-4-nitrothiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61714-77-0 | |

| Record name | 5-Methyl-4-nitrothiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-4-nitrothiophene-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sulfonylation with Chlorosulfonic Acid

One of the most common methods for synthesizing this compound involves the reaction of 5-Methyl-4-nitrothiophene with chlorosulfonic acid:

Reaction Conditions : The reaction is generally conducted under controlled temperature conditions to optimize yield and purity.

-

- Dissolve 5-Methyl-4-nitrothiophene in an appropriate solvent (such as dichloromethane).

- Slowly add chlorosulfonic acid while maintaining the temperature below a specified threshold to prevent side reactions.

- Stir the mixture for several hours until the reaction is complete.

- The product can then be isolated through standard workup procedures, including neutralization and extraction.

Table 1: Reaction Conditions for Sulfonylation

| Reagent | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|

| Chlorosulfonic Acid | <20 | 3 | High |

Alternative Sulfonylation Methods

In addition to chlorosulfonic acid, other methods can also be employed for the synthesis of sulfonyl chlorides:

Sandmeyer Reaction : This method utilizes a stable SO$$_2$$ surrogate like DABSO in combination with copper catalysts to produce sulfonyl chlorides from aromatic amines.

-

- Combine an aromatic amine with DABSO and a copper source in a suitable solvent.

- Add hydrochloric acid and control the addition of tert-butyl nitrite.

- Monitor the reaction until completion, typically within minutes at room temperature.

Table 2: Sandmeyer Reaction Conditions

| Reagent | Solvent | Temperature (°C) | Time (minutes) | Yield (%) |

|---|---|---|---|---|

| DABSO | Acetonitrile | Room Temperature | 15 | Moderate |

Industrial Production Considerations

For large-scale production, processes are often optimized for efficiency and yield. Continuous flow reactors may be utilized to facilitate the sulfonylation process while minimizing by-products and maximizing purity.

Process Optimization

In industrial settings, factors such as reaction time, temperature, concentration of reagents, and choice of solvents are critical for optimizing the synthesis:

Continuous Flow Reactors : These systems allow for better control over reaction conditions and can lead to improved yields compared to batch processes.

Purification Techniques : Advanced purification techniques such as chromatography or crystallization are employed post-reaction to isolate high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-nitrothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, such as using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines or alcohols can react with the sulfonyl chloride group in the presence of a base like pyridine.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in acidic conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

Sulfonamides: Formed from nucleophilic substitution reactions.

Aminothiophenes: Resulting from the reduction of the nitro group.

Sulfoxides and Sulfones: Products of oxidation reactions.

Scientific Research Applications

5-Methyl-4-nitrothiophene-2-sulfonyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Potential use in the development of new drugs due to its reactivity and ability to form bioactive compounds.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-4-nitrothiophene-2-sulfonyl chloride is primarily based on its reactivity towards nucleophiles. The sulfonyl chloride group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity makes it useful in the modification of proteins and other biological molecules, allowing researchers to study their function and interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-methyl-4-nitrothiophene-2-sulfonyl chloride are compared below with four analogous sulfonyl chlorides and fluorides (Table 1).

Table 1: Comparative Analysis of Sulfonyl Chlorides and Fluorides

Comparison with 5-Methylthiophene-2-sulfonyl Chloride

The absence of the nitro group in 5-methylthiophene-2-sulfonyl chloride () results in reduced electrophilicity at the sulfonyl chloride site. This compound (MW: 196.66 g/mol) is less reactive in nucleophilic substitutions compared to the nitro-substituted analog, limiting its utility in high-energy reactions. However, its simpler structure makes it a versatile intermediate in synthesizing dyes and agrochemicals .

Comparison with 5-Chloro-4-methylthiophene-2-sulfonyl Chloride

This compound (C₅H₄Cl₂O₂S₂, MW: 231.12 g/mol) features dual chloro substituents (). The chloro group at position 4 is less electron-withdrawing than a nitro group, leading to intermediate reactivity. Its structural stability and dual halogenation make it suitable for studying steric and electronic effects in heterocyclic systems .

Comparison with 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl Chloride

Comparison with Sulfonyl Fluoride Derivatives

5-Methyl-4-nitrothiophene-2-sulfonyl fluoride (C₅H₄FNO₄S₂, MW: ~221.22 g/mol) exhibits antibacterial activity against drug-resistant bacteria (). The fluoride group’s lower leaving-group ability compared to chloride reduces reactivity but improves stability, making it suitable for prolonged biological activity .

Key Research Findings

- Reactivity : The nitro group in this compound significantly enhances electrophilicity, enabling efficient coupling reactions in SHIP1 agonist synthesis .

- Biological Activity : Sulfonyl fluorides with nitro groups (e.g., compound 34 in ) show promise against drug-resistant bacteria, suggesting that the chloride analog could be modified for similar applications .

- Structural Impact : Chloro and thiazole substituents alter electronic profiles and steric hindrance, influencing reactivity and target selectivity .

Biological Activity

5-Methyl-4-nitrothiophene-2-sulfonyl chloride (CAS No. 61714-77-0) is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 241.67 g/mol. The compound features a thiophene ring substituted with a methyl group, a nitro group, and a sulfonyl chloride functional group, which contribute to its unique chemical reactivity and biological activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in various signaling pathways:

- Antimicrobial Action : The compound may disrupt bacterial cell membranes or inhibit key metabolic pathways, leading to cell death.

- Anti-inflammatory Effects : It may modulate the production of inflammatory mediators such as TNF-α, thereby reducing inflammation in various models .

- Anticancer Mechanisms : The interaction with cellular targets could lead to apoptosis in cancer cells and inhibit tumor growth.

Case Studies and Research Findings

- Antimicrobial Activity : In studies evaluating the antimicrobial efficacy of related compounds, this compound was found to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Properties : A recent study demonstrated that derivatives of this compound could significantly reduce TNF-α production in macrophages, suggesting potential use in treating inflammatory diseases .

- Anticancer Potential : Research has indicated that certain derivatives of this compound possess cytotoxic effects against cancer cell lines, warranting further investigation into their mechanisms and therapeutic applications .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-Methyl-4-nitrothiophene-2-sulfonyl chloride to improve yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For sulfonyl chloride derivatives, thionyl chloride (SOCl₂) in aromatic solvents (e.g., benzene) under reflux is a standard approach . Key parameters include:

- Catalyst selection : Additives like dimethylformamide (DMF) can accelerate reactivity by activating thionyl chloride.

- Temperature control : Reflux temperatures (e.g., 70–80°C) minimize side reactions.

- Purification : Distillation or recrystallization (e.g., using hexane/ethyl acetate mixtures) improves purity.

- Yield monitoring : Track intermediates via TLC (Rf values) and confirm purity via melting point analysis (e.g., 76–100°C ranges observed in structurally similar compounds ).

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer : Comprehensive characterization involves:

- NMR spectroscopy : Analyze ¹H and ¹³C NMR for diagnostic peaks (e.g., sulfonyl chloride groups at ~δ 3.5–4.5 ppm in ¹H NMR; nitro groups influence aromatic proton splitting ).

- IR spectroscopy : Confirm S=O stretches (1350–1150 cm⁻¹) and NO₂ asymmetric/symmetric vibrations (1550–1350 cm⁻¹).

- Mass spectrometry : Molecular ion peaks (e.g., [M+H⁺]) should align with theoretical molecular weights (e.g., ~279.79 g/mol for analogs ).

- Elemental analysis : Validate C, H, N, S, and Cl content (critical for novel compounds ).

Advanced Research Questions

Q. How can computational chemistry methods aid in predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. For example:

- Reaction path searches : Identify energetically favorable mechanisms (e.g., nucleophilic substitution at the sulfonyl chloride group) .

- Solvent effects : Simulate solvent interactions (e.g., benzene vs. polar aprotic solvents) to optimize dielectric environments.

- Data-driven design : Integrate computational results with experimental screening (e.g., ICReDD’s feedback loop combining DFT and high-throughput experimentation ).

Q. How should researchers address discrepancies in reported reactivity data for nitro-substituted sulfonyl chlorides like this compound?

- Methodological Answer : Contradictory data often arise from variations in:

- Reaction conditions : Compare solvent polarity, temperature, and catalyst usage (e.g., DMF vs. no catalyst in sulfonation ).

- Steric/electronic effects : Substituent positions (e.g., nitro at C4 vs. C5) alter electrophilicity; computational modeling can clarify these effects .

- Experimental controls : Replicate studies using standardized protocols (e.g., identical reagent ratios and purification steps ).

Q. What reactor design considerations are critical for scaling up reactions involving this compound?

- Methodological Answer :

- Exothermicity management : Use jacketed reactors with cooling systems to control heat release during sulfonation.

- Mixing efficiency : Optimize impeller design for viscous or biphasic reactions (e.g., thionyl chloride in benzene ).

- Safety protocols : Implement inert atmospheres (N₂/Ar) to prevent moisture-sensitive side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.